

An In-depth Technical Guide to 2,3,6-Trichlorophenylboronic Acid

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Compound of Interest

Compound Name: 2,3,6-trichlorophenylboronic acid

CAS No.: 851756-53-1

Cat. No.: B1446842

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Abstract: This document provides a comprehensive technical overview of **2,3,6-trichlorophenylboronic acid**, a key building block in modern organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This guide covers the compound's physicochemical properties, synthesis, safety and handling, and its critical role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging this versatile reagent in complex molecular design and synthesis.

Introduction: The Strategic Importance of Polychlorinated Boronic Acids

Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.^[3] Among the vast family of boronic acids, halogenated derivatives offer unique electronic and steric properties that chemists can exploit to fine-tune molecular architectures.

2,3,6-Trichlorophenylboronic acid is a particularly interesting reagent. The dense chlorine substitution on the phenyl ring imparts significant steric hindrance and strong electron-withdrawing effects. This unique substitution pattern can influence reaction kinetics, selectivity,

and the ultimate stability and properties of the final product. Understanding the nuances of this specific building block is crucial for its effective application in the synthesis of novel compounds, especially in drug discovery programs where precise control over molecular properties is paramount.[4][5]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application in synthesis. **2,3,6-Trichlorophenylboronic acid** is a solid at room temperature, and its key identifiers and properties are summarized below.

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Table 1: Core Properties of **2,3,6-Trichlorophenylboronic Acid**

Property	Value	Source
CAS Number	164357-19-3	
Molecular Formula	C ₆ H ₄ BCl ₃ O ₂	
Molecular Weight	225.27 g/mol	
Appearance	White to off-white solid/powder	N/A
MDL Number	MFCD18400154	
InChI Key	AOPIKELJCFCNCK- UHFFFAOYSA-N	

Note: Specific properties like melting point and solubility are not readily available in the provided search results for the 2,3,6-isomer, though data for other isomers like 2,4,6-trichlorophenylboronic acid (m.p. 162-164 °C) exists.[3][6] Researchers should consult the specific supplier's Certificate of Analysis for batch-specific data.

The steric bulk from the two ortho-substituted chlorine atoms (at positions 2 and 6) significantly influences the geometry of the boronic acid group, causing it to twist out of the plane of the

phenyl ring. This is a critical feature, as it can impact the rate of transmetalation in catalytic cycles.[7]

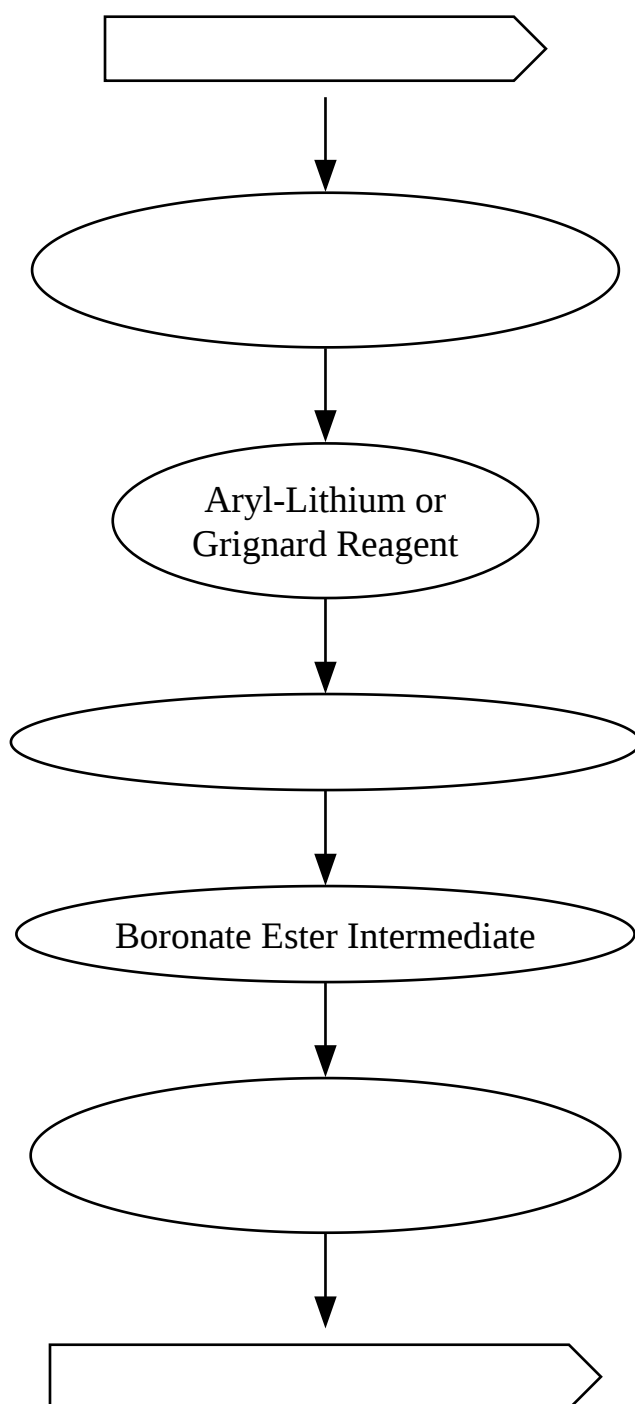
Synthesis and Reaction Chemistry

General Synthesis Strategies

Arylboronic acids are typically synthesized via two primary routes: the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[8][9]

The Grignard/Organolithium Pathway: This is the most common laboratory-scale method. It begins with the corresponding aryl halide. For **2,3,6-trichlorophenylboronic acid**, the starting material would be 1,2,4-trichloro-3-halobenzene (e.g., 1-bromo-2,3,6-trichlorobenzene).

- **Formation of the Organometallic Reagent:** The aryl halide is reacted with a strong base (like n-butyllithium) or magnesium metal at very low temperatures (typically -78 °C) in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding aryllithium or Grignard reagent.[9]
- **Borylation:** The highly reactive organometallic intermediate is then treated with a boron electrophile, most commonly trimethyl borate (B(OMe)₃).[7][9] The organometallic carbon attacks the electron-deficient boron atom.
- **Hydrolysis:** The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield the final boronic acid product.[7][8]



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Causality Behind Experimental Choices:

- Anhydrous Conditions: Organolithium and Grignard reagents are extremely reactive towards protic sources, including water. The entire reaction must be conducted under an inert

atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the reagent.[10]

- Low Temperature: The formation of the organometallic reagent is highly exothermic and often requires temperatures of $-78\text{ }^{\circ}\text{C}$ (a dry ice/acetone bath) to control the reaction and prevent unwanted side reactions.[9]
- Electrophile Choice: Trialkyl borates are excellent electrophiles for this reaction due to the electron-deficient nature of the boron atom.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for **2,3,6-trichlorophenylboronic acid** is the Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organohalide (or triflate).[1]

The Catalytic Cycle: The reaction mechanism is a well-understood catalytic cycle involving a palladium catalyst.

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Role of **2,3,6-Trichlorophenylboronic Acid** in the Cycle: In this context, **2,3,6-trichlorophenylboronic acid** serves as the " $\text{Ar}^2\text{-B}(\text{OH})_2$ " component. The base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the trichlorophenyl group to the palladium center during the transmetalation step.[11]

The steric hindrance from the chlorine atoms at positions 2 and 6 can make the transmetalation step more challenging compared to less substituted boronic acids. This may necessitate the use of more active catalyst systems (e.g., those with bulky phosphine ligands like XPhos or SPhos) or higher reaction temperatures to achieve good yields.[12]

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol describes a representative coupling of **2,3,6-trichlorophenylboronic acid** with a generic aryl bromide.

Objective: To synthesize a 2,3,6-trichlorobiphenyl derivative.

Materials:

- **2,3,6-Trichlorophenylboronic acid** (1.2 eq)
- Aryl Bromide (Ar-Br) (1.0 eq)
- Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
- Triphenylphosphine (PPh₃) (8 mol%)
- Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
- Toluene (solvent)
- Water (co-solvent)
- Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Methodology:

- **Reactor Setup:** An oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the aryl bromide (1.0 eq), **2,3,6-trichlorophenylboronic acid** (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).
- **Inerting:** The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
- **Catalyst Addition:** Under a positive pressure of inert gas, Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) are added to the flask.
 - **Expertise Note:** The ligand-to-metal ratio is crucial. A 4:1 ratio of PPh₃ to Pd(OAc)₂ ensures the in-situ formation of the active Pd(0)(PPh₃)₄ catalyst and maintains its stability throughout the reaction.

- Solvent Addition: Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added via syringe. The biphasic mixture is then heated to reflux (approx. 85-110 °C, depending on the specific toluene/water ratio).
 - Expertise Note: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.[13]
- Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting aryl bromide indicates reaction completion (typically 2-24 hours).
- Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- Purification and Characterization (Self-Validation): The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry, validating the success of the protocol.

Safety and Handling

As with all chemical reagents, proper handling of **2,3,6-trichlorophenylboronic acid** is imperative. Users must consult the latest Safety Data Sheet (SDS) provided by the supplier before use.[14][15]

Table 2: General Safety Information

Hazard Type	Recommendations	Source
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke when using.	[16]
Skin Contact	May cause skin irritation. Wear protective gloves and clothing.	[15]
Eye Contact	May cause serious eye irritation. Wear safety goggles or a face shield.	[15]
Inhalation	May cause respiratory irritation. Work in a well-ventilated area or fume hood.	
Storage	Store in a tightly closed container in a cool, dry, well-ventilated place.	[16]
Disposal	Dispose of contents/container to an approved waste disposal plant.	

This is a summary and not a substitute for a full SDS. Always refer to the manufacturer's SDS for complete and up-to-date information.

Conclusion

2,3,6-Trichlorophenylboronic acid is a valuable and specialized reagent in the synthetic chemist's toolkit. Its unique steric and electronic profile, conferred by the dense chlorine substitution, allows for the creation of highly functionalized biaryl compounds that may be inaccessible through other means. While its reactivity can be more demanding than simpler boronic acids, a solid understanding of the principles of Suzuki-Miyaura coupling and careful adherence to validated protocols enable its successful application. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this powerful building block into their synthetic strategies, paving the way for innovations in drug discovery and materials science.

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